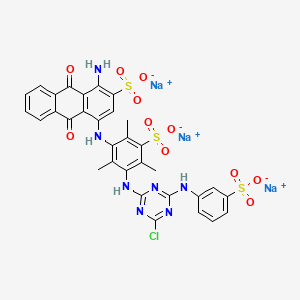![molecular formula C9H5N5O2 B1617460 [(3-Nitrophenyl)hydrazono]malononitrile CAS No. 55653-14-0](/img/structure/B1617460.png)
[(3-Nitrophenyl)hydrazono]malononitrile
Übersicht
Beschreibung
“[(3-Nitrophenyl)hydrazono]malononitrile” is a chemical compound with the molecular formula C9H5N5O2 . It is also known by its CAS No.: 55653-14-0 .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the use of malononitrile derivatives, which are known as highly reactive compounds offering rich synthetic possibilities . A semi-synthetic hydrazone derivative of quercetin was obtained via a single-step modification of the natural compound .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in various studies . The compound has a molecular weight of 215.171 .Chemical Reactions Analysis
Malononitrile derivatives, such as “this compound”, are used in various chemical reactions due to their high reactivity .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Applications in Metal Complexes
[(3-Nitrophenyl)hydrazono]malononitrile and its derivatives have been used in the synthesis of various Schiff base complexes with metals like Ni(II), Co(II), Cu(II), and VO(II). These complexes have potential applications in antimicrobial, antioxidant, and cytotoxic activities. The solvent-free synthesis methods, such as ball milling and refluxing, have been employed for these complexes, indicating potential for environmentally friendly production processes (Fekri & Zaky, 2016).
2. Use in Chemosensors for Metal Ions
Derivatives of this compound have been developed as fluorescent chemosensors for detecting metal ions, particularly Co2+. These chemosensors demonstrate high sensitivity and selectivity, important for biological and environmental monitoring (Subhasri & Anbuselvan, 2014).
3. Anticancer Research
Compounds derived from this compound have been studied for their potential anticancer properties. For instance, novel pyrazole derivatives linked to benzimidazole, benzoxazole, and benzothiazole, synthesized from substituted phenyl hydrazono-malononitrile, have shown promising results against breast carcinoma and hepatocarcinoma cell lines (Abdelgawad et al., 2014).
4. In X-ray Crystallography
The molecular structure of certain derivatives of this compound has been studied using X-ray crystallographic methods. This is significant for understanding the molecular configuration and potential applications in material science and chemistry (Maiorova et al., 2015).
5. Application in Colorimetric Analysis
The compounds have been utilized in colorimetric signaling probes for the analysis of malononitrile, indicating applications in chemical and industrial analysis. This research demonstrates the utility of these compounds in sensitive and selective analytical methods (Kim et al., 2020).
6. Application in Chromogenic Properties
Research on water-soluble hydrazones of this compound has shown that they can form stable colored complexes with various metal ions, suggesting their use as spectrophotometric reagents in analytical chemistry (Kohata et al., 1990).
Safety and Hazards
Zukünftige Richtungen
The future directions for “[(3-Nitrophenyl)hydrazono]malononitrile” and similar compounds could involve further exploration of their potential activity as PDE5 inhibitors . Additionally, their high reactivity makes them useful in the synthesis of various carbo- and heterocyclic products , suggesting potential applications in diverse areas of chemistry.
Eigenschaften
IUPAC Name |
2-[(3-nitrophenyl)hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5O2/c10-5-8(6-11)13-12-7-2-1-3-9(4-7)14(15)16/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCCZAXWEQHDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NN=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971005 | |
| Record name | (3-Nitrophenyl)carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55653-14-0 | |
| Record name | Propanedinitrile, ((3-nitrophenyl)hydrazono)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055653140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Nitrophenyl)carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1617378.png)
![[1-(Bromomethyl)propyl]benzene](/img/structure/B1617380.png)







![2-Butyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B1617395.png)

![1,4-Diazabicyclo[2.2.2]octane, diacetate](/img/structure/B1617399.png)

